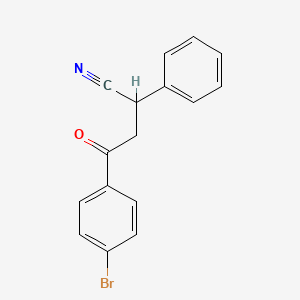

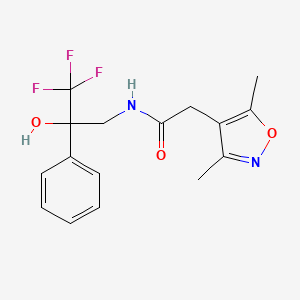

4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile, otherwise known as 4-bromo-4-oxo-2-phenylbutanenitrile, is an organic compound that has been studied extensively in recent years due to its unique properties and potential applications in scientific research. It is a colorless liquid with a pungent odor and is soluble in various organic solvents. This compound has been used in various fields, including as a reagent in organic synthesis and as a fluorescent probe in biological imaging.

Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanism of Oxidation Reactions

Research on the kinetics and mechanism of oxidation of substituted 4-oxo-4-arylbutanoic acids by acid bromate highlights the reactivity of 4-oxo compounds in aqueous acetic acid medium. This study found that electron-releasing substituents in the aromatic ring accelerate the reaction rate, while electron-withdrawing substituents retard it. The proposed mechanism involves the attack of the protonated bromate on the enol form of the 4-oxo acid, leading to carbocationic bromate ester formation (C. S. Reddy & P. S. Manjari, 2010).

Catalysis in Oxidation Reactions

The catalytic activity of aquachlororuthenium(III) in the oxidation of substituted 4-oxo-4-arylbutanoic acids by bromate in sulfuric acid medium has been studied, showing efficient catalysis that yields corresponding benzoic acids. This suggests potential for catalytic applications in synthetic chemistry involving similar 4-oxo compounds (P. S. Manjari & C. S. Reddy, 2011).

Synthesis and Characterization of Metal Hybrids

A study on the synthesis and characterization of new bisphosphonic acid and several metal hybrids derivatives explores the use of commercial bis-(4-bromophenyl)-ether in preparing compounds with potential applications in materials science. This research could inform the development of materials with specific optical, magnetic, or catalytic properties (M. Gómez-Alcántara et al., 2004).

Fluorescent Probes for Biological and Water Samples

The development of an ICT-based fluorescent probe for measuring hydrazine in biological and water samples, utilizing a dicyanoisophorone fluorescent group, shows the potential for chemical compounds to be used in environmental monitoring and biological research. This study underscores the importance of designing sensitive and selective probes for specific analytes (Meiqing Zhu et al., 2019).

Optically Active Polymers and Catalysis

Research on optically active polymers containing oxime groups prepared by partial quaternization and their use as catalysts for the esterolysis of esters of p-nitrophenol demonstrates the application of organophosphorus compounds in catalysis and material science. This highlights the role of specific chemical structures in enabling selective reactions and potential use in asymmetric synthesis (M. Aglietto et al., 1980).

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-4-oxo-2-phenylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-15-8-6-13(7-9-15)16(19)10-14(11-18)12-4-2-1-3-5-12/h1-9,14H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNSGKRLPBRPMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide hydrochloride](/img/structure/B2761744.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2761746.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2761748.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2761751.png)

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2761753.png)

![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2761764.png)

![6-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2761767.png)